Epzicom is a fixed-dose combination medication comprising two nucleoside reverse transcriptase inhibitors (NRTIs): abacavir (600 mg) and lamivudine (300 mg) [, , ]. It is primarily used in research settings to study its efficacy and safety in managing human immunodeficiency virus (HIV) infection [, ].
Epzicom exerts its antiviral activity through the combined action of abacavir and lamivudine. Both drugs are nucleoside reverse transcriptase inhibitors (NRTIs) that interfere with HIV replication [, ].
The combination of these two NRTIs in Epzicom provides potent synergistic inhibition of HIV replication [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6